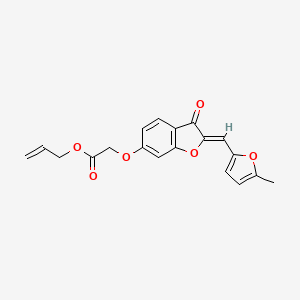

(Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a Z-configured 5-methylfuran-2-ylmethylene substituent at the C2 position of the benzofuran core. The compound includes an allyl acetate ester moiety at the C6 oxygen, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

prop-2-enyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-8-22-18(20)11-23-13-6-7-15-16(9-13)25-17(19(15)21)10-14-5-4-12(2)24-14/h3-7,9-10H,1,8,11H2,2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHYKAVPEJEGHI-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 5-methylfurfural with a suitable benzofuran derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to allylation and esterification reactions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the environmental impact. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The allyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar to (Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown inhibition of tumor growth in vitro and in vivo models, particularly against breast and colon cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It has been tested as a potential inhibitor of certain enzymes involved in metabolic pathways related to cancer progression. For example, it was found to inhibit specific kinases crucial for cell signaling in cancer cells .

Polymer Synthesis

This compound can be utilized in the synthesis of functional polymers. Its allylic structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Case studies have shown that polymers modified with this compound exhibit improved performance in high-temperature applications .

Coating Technologies

The compound is also being explored for use in coating technologies due to its potential to enhance adhesion properties and durability. Coatings formulated with this compound have shown resistance to environmental degradation, making them suitable for outdoor applications .

Pesticide Development

In agricultural chemistry, this compound has been investigated for its insecticidal properties. Laboratory tests indicate that it can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor when applied at specific concentrations. This could lead to increased agricultural yields and improved crop resilience under stress conditions .

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Anticancer | MCF7 (breast cancer) | IC50 = 12 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | |

| Enzyme Inhibition | Protein Kinase B | 50% inhibition at 25 µM |

Material Properties Enhancement

Mechanism of Action

The mechanism of action of (Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets through its functional groups. The furan and benzofuran rings can participate in π-π interactions, while the allyl and acetate groups can form covalent bonds with nucleophilic or electrophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

a) Core Benzofuran Modifications

- 5-Methylfuran-2-ylmethylene vs. Other Aromatic Groups: The compound’s 5-methylfuran-2-ylmethylene group () contrasts with analogs bearing 3-fluorophenyl (), 2-furyl (), or 4-tert-butylphenyl () substituents. The 2-furylmethylene variant () lacks the methyl group, reducing steric bulk and possibly altering metabolic stability .

b) Ester Group Differences

- Allyl Acetate vs. Methyl, Benzyl, or Dimethoxybenzoate Esters: The allyl acetate ester in the target compound offers intermediate hydrophobicity (predicted logP ~3.5–4.0) compared to methyl (logP ~3.0, ), benzyl (logP 4.5, ), and 2,6-dimethoxybenzoate (logP ~4.8, ) esters. The benzyl ester () exhibits higher lipophilicity (XLogP3 = 4.5), which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

*Predicted values based on structural analogs.

Research Findings and Limitations

- No direct bioactivity data for the target compound are provided in the evidence.

- Structural comparisons suggest that ester group choice significantly impacts physicochemical properties, which correlate with solubility, bioavailability, and metabolic pathways.

- The 5-methylfuran substituent appears unique to a subset of analogs (), distinguishing them from phenyl- or furyl-substituted derivatives.

Biological Activity

(Z)-allyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with notable structural features, including a furan ring and an acetate group. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is , with a molecular weight of 390.4 g/mol. Its structure includes a benzyl group and a furan derivative, which are crucial for its biological activity. The compound's IUPAC name is (Z)-benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing furan rings often demonstrate significant free radical scavenging capabilities. For instance, phenolic compounds derived from plants have been shown to possess strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Some derivatives of benzofuran have been studied for their potential anticancer effects. For example, compounds that activate apoptosis in cancer cells have been linked to the presence of specific functional groups that interact with cellular pathways .

- Antimicrobial Effects : Furan-containing compounds have been noted for their antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Case Studies and Research Findings

Several studies highlight the biological activities associated with similar compounds:

Antioxidant Activity

A study on phenolic compounds isolated from various plants revealed that certain furan derivatives exhibited significant free radical scavenging activities, supporting their use in traditional medicine for managing oxidative stress-related conditions .

Anticancer Activity

Research has shown that specific benzofuran derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). The mechanism involves the activation of caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

In vitro studies demonstrated that furan derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, indicating their potential as natural antimicrobial agents .

Data Table: Biological Activities of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.